molecular formula C8H5ClN2O2 B1604398 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000341-67-2

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No. B1604398
M. Wt: 196.59 g/mol
InChI Key: RMSBIZUSTXPPBW-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H5ClN2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be represented by the InChI code: 1S/C7H5ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H .


Physical And Chemical Properties Analysis

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 152.58 .

Scientific Research Applications

Synthesis and Structural Studies

  • Pyrrolidine derivatives, such as 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, are utilized in synthesis and structural studies. The IR, 1H, and 13C NMR spectra of these compounds provide insights into the interactions within the molecule, including the effect of distance on the interaction between positive nitrogen atoms and negative carboxylic groups (Dega-Szafran & Przybylak, 1997).

Coordination Polymers and Frameworks

  • This compound is integral in the formation of lanthanide coordination polymers with unique topologies. These polymers feature complex three-dimensional frameworks that have potential applications in material science and catalysis (Qin et al., 2005).

Metal-Organic Frameworks (MOFs)

  • MOFs involving pyridine derivatives demonstrate intricate hydrogen bonding and void spaces. These structures have potential applications in gas storage, separation technologies, and catalysis (Ghosh & Bharadwaj, 2005).

Chemical Reactions and Organic Synthesis

  • In organic synthesis, cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. Such reactions are crucial for synthesizing complex organic molecules (Kang et al., 2015).

Safety And Hazards

The safety information for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSBIZUSTXPPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646771
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

CAS RN

1000341-67-2
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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